(2S,3R)-3-Hydroxy-2-(methylamino)butyric acid
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Overview
Description
(2S,3R)-3-Hydroxy-2-(methylamino)butyric acid is a chiral amino acid derivative with significant importance in various scientific fields This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-Hydroxy-2-(methylamino)butyric acid typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high stereoselectivity. For example, the synthesis can start from L-isoleucine, which undergoes a series of reactions including hydroxylation and methylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of biocatalysts and advanced purification techniques to ensure the production of high-quality compounds suitable for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-Hydroxy-2-(methylamino)butyric acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
(2S,3R)-3-Hydroxy-2-(methylamino)butyric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: This compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a component in peptide-based therapies.
Industry: In industrial applications, it is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (2S,3R)-3-Hydroxy-2-(methylamino)butyric acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Hydroxy-3-methylproline: Another chiral amino acid derivative with similar stereochemistry but different functional groups.
(2S,3R)-3-Amino-2-hydroxydecanoic acid: Shares the hydroxy and amino functionalities but differs in chain length and overall structure.
(2S,3R)-3-Methylglutamate: A related compound with a similar backbone but distinct side chains .
Uniqueness
(2S,3R)-3-Hydroxy-2-(methylamino)butyric acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-hydroxy-2-(methylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-3(7)4(6-2)5(8)9/h3-4,6-7H,1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAIIPMIAFGKSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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